molecular formula C8H8N2O B14844150 5-Hydroxy-2-(methylamino)benzonitrile

5-Hydroxy-2-(methylamino)benzonitrile

Cat. No.: B14844150
M. Wt: 148.16 g/mol
InChI Key: OMQJGIMLVPRGOB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a hydroxyl group at position 5, a methylamino group at position 2, and a cyano group at position 1 on the benzene ring. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acids could be employed, as demonstrated in the synthesis of 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile (41% yield) . The compound’s structure implies moderate polarity due to the hydroxyl and cyano groups, which may influence its solubility in polar solvents. Hydrogen bonding between the hydroxyl and nitrile groups, as observed in 5-bromo-2-hydroxybenzonitrile (O⋯N distances: 2.805–2.810 Å), likely contributes to its crystalline stability .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-hydroxy-2-(methylamino)benzonitrile

InChI

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9/h2-4,10-11H,1H3

InChI Key

OMQJGIMLVPRGOB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate green chemistry principles, such as the use of ionic liquids as solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl and methylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

5-Hydroxy-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Hydroxy-2-(methylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₈H₇N₂O 149.16 5-OH, 2-(CH₃NH), 1-CN Potential pharmacological applications (inferred from AMPA receptor-targeting analogs)
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 153.56 5-Cl, 2-OH, 1-CN Intermediate in agrochemical synthesis; m.p. data not reported
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 5-Br, 2-OH, 1-CN Used in antiretroviral and anticancer agents; forms H-bonds (O⋯N: 2.805 Å)
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₁BrN₂O 303.16 5-Br, 2-OH, 4-(NHCH₂C₆H₄CN) Bioactive scaffold for drug discovery (e.g., kinase inhibitors)
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile C₁₂H₁₃N₃O₂ 243.26 5-NO₂, 2-(THF-CH₂NH), 1-CN Synthetic intermediate for heterocyclic compounds; CAS 112158-56-2

Key Comparisons :

Substituent Effects on Reactivity: The hydroxyl and methylamino groups in the target compound enhance hydrogen-bonding capacity compared to halogenated analogs (e.g., 5-chloro/bromo derivatives). This may improve binding to biological targets, as seen in AMPA receptor ligands like [11C]HMS011 .

Synthetic Routes :

  • Halogenated analogs (e.g., 5-bromo-2-hydroxybenzonitrile) are synthesized via bromination, cobalt catalysis, or photochemical methods . In contrast, the target compound may require regioselective amination or cross-coupling reactions.
  • Suzuki coupling, as used for 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile, offers a versatile pathway for introducing aryl/heteroaryl groups .

Biological Applications: Brominated derivatives (e.g., 5-bromo-2-hydroxybenzonitrile) are precursors for antiretroviral and anticancer agents , while nitro-substituted analogs (e.g., 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile) serve as intermediates in heterocyclic chemistry .

Physical Properties: Hydrogen bonding in hydroxyl- and amino-substituted benzonitriles increases melting points and crystallinity. For example, 5-bromo-2-hydroxybenzonitrile exhibits planar molecular geometry with strong O–H⋯N interactions . The cyano group’s electron-withdrawing nature stabilizes the aromatic ring, influencing spectroscopic properties (e.g., IR: ~2220 cm⁻¹ for C≡N stretch) .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of 5-bromo-2-hydroxybenzonitrile reveals intermolecular hydrogen bonding (O–H⋯N angles: 170–175°), a feature likely shared by the target compound. This structural motif enhances stability in solid-state formulations .
  • Pharmacological Potential: Methylamino-substituted benzonitriles, such as [11C]HMS011, demonstrate blood-brain barrier penetration and receptor selectivity, highlighting the target compound’s promise in neurotherapeutics .
  • Synthetic Challenges: Regioselective functionalization at the 2-position (methylamino) may require protecting-group strategies to avoid side reactions, as seen in multi-step syntheses of related benzimidazoles .

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